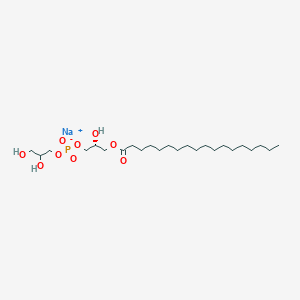

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz) ist ein Lysophospholipid, das Stearinsäure an der sn-1-Position enthält. Diese Verbindung wird bei der Herstellung von Mizellen, Liposomen und anderen Arten von künstlichen Membranen eingesetzt, einschließlich lipidbasierter Arzneimittelträgersysteme .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die korrekte Positionierung der Stearinsäure an der sn-1-Position zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung beinhaltet großtechnische Veresterungsprozesse, die häufig automatisierte Systeme zur Steuerung der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen verwenden. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Stearinsäureanteil stattfinden und zur Bildung von oxidierten Derivaten führen.

Substitution: Die Hydroxylgruppen im Glycerin-Rückgrat können an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Oxidierte Lysophospholipide.

Substitution: Verschiedene substituierte Lysophospholipide, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Untersuchung der Lipidbiochemie und Membrandynamik eingesetzt.

Biologie: Wird zur Herstellung künstlicher Membranen zur Untersuchung von Membranproteinen und Lipidinteraktionen eingesetzt.

Medizin: Wird in lipidbasierten Arzneimittelträgersystemen eingesetzt, um die Bioverfügbarkeit und Stabilität von Therapeutika zu verbessern.

Industrie: Wird bei der Formulierung von Liposomen und Mizellen für verschiedene industrielle Anwendungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz) beinhaltet seine Einlagerung in Lipiddoppelschichten, wo er die Membranfluidität und -permeabilität beeinflussen kann. Er interagiert mit Membranproteinen und anderen Lipiden und beeinflusst deren Funktion und Verteilung. Diese Verbindung kann auch als Träger für hydrophobe Arzneimittel dienen und deren Abgabe an Zielzellen erleichtern .

Ähnliche Verbindungen:

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz): Enthält anstelle von Stearinsäure Ölsäure an der sn-1-Position.

1-Stearoyl-2-hydroxy-sn-glycero-3-PC: Ein Lysophosphatidylcholin mit einer ähnlichen Struktur, aber einer anderen Kopfgruppe.

Eindeutigkeit: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (Natriumsalz) ist aufgrund seiner spezifischen Fettsäurezusammensetzung und Kopfgruppe einzigartig, die ihm bestimmte biophysikalische Eigenschaften und Anwendungen in lipidbasierten Arzneimittelträgersystemen verleihen .

Wirkmechanismus

The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting their function and distribution. This compound can also serve as a carrier for hydrophobic drugs, facilitating their delivery to target cells .

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt): Contains oleic acid instead of stearic acid at the sn-1 position.

1-Stearoyl-2-hydroxy-sn-glycero-3-PC: A lysophosphatidylcholine with a similar structure but different head group.

Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and applications in lipid-based drug delivery systems .

Biologische Aktivität

1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as lysophosphatidylglycerol (LPG), is a phospholipid that plays significant roles in various biological processes. This compound is characterized by its unique structure, which includes a stearic acid moiety at the sn-1 position and a hydroxy group at the sn-2 position. Its biological activity is primarily attributed to its interactions with cellular membranes and proteins, influencing processes such as cell signaling, membrane dynamics, and lipid metabolism.

- Molecular Formula : C₁₈H₃₅NaO₄P

- Molecular Weight : 534.6 g/mol

- CAS Number : 858124

Mechanisms of Biological Activity

Lysophosphatidylglycerol exhibits several biological activities that are crucial for cellular functions:

- Detergent Properties : LPG acts as a detergent, facilitating the solubilization of membrane proteins, which is particularly useful in biochemical assays and structural biology studies .

- Cell Signaling : As a lysophospholipid, LPG is involved in cell signaling pathways. It can activate various G-protein coupled receptors (GPCRs), leading to downstream effects such as inflammation, cell proliferation, and apoptosis .

- Membrane Dynamics : LPG influences membrane fluidity and integrity. Its incorporation into lipid bilayers alters the physical properties of membranes, which can affect protein function and cell signaling .

1. Interaction with Membrane Proteins

A study by Huang et al. demonstrated that LPG effectively solubilizes the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its utility in purifying membrane proteins for functional studies . The research indicated that LPG's detergent properties are superior compared to traditional detergents, providing a more native environment for protein studies.

2. Role in Inflammation

Research has shown that lysophosphatidylglycerol can modulate inflammatory responses. For instance, it has been implicated in the regulation of immune cell migration and activation through its interaction with specific receptors on immune cells . This property suggests potential therapeutic applications in inflammatory diseases.

3. Lipid Metabolism

Iqbal et al. explored the changes in lysophospholipid levels under abiotic stress conditions in plants, revealing that LPG levels can fluctuate significantly in response to environmental stressors . This finding underscores the role of LPG in plant stress responses and its potential use as a biomarker for abiotic stress tolerance.

Comparative Analysis

| Property/Activity | LPG (Sodium Salt) | Other Lysophospholipids |

|---|---|---|

| Detergent Activity | High | Variable |

| Cell Signaling | Yes | Yes |

| Membrane Fluidity | Increases | Depends on structure |

| Therapeutic Potential | Anti-inflammatory properties | Varies by lipid type |

Eigenschaften

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKMAWZFXVEIMC-DBCZNGTMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.